REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:15])/[CH:10]=[CH:11]/N(C)C)=[C:5]([OH:16])[CH:4]=1>ClCCl>[Br:2][C:3]1[CH:4]=[C:5]2[C:6]([C:9](=[O:15])[CH:10]=[CH:11][O:16]2)=[CH:7][CH:8]=1
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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31.9 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)C(\C=C\N(C)C)=O)O
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Name
|
|
Quantity
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900 mL
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux 40 min with vigorous stirring
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Duration
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40 min
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Type
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CUSTOM
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Details
|
the organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with dichloromethane
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Type
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WASH
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Details
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The combined organic layers were washed with 3M potassium carbonate soln
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Type
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DRY_WITH_MATERIAL
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Details
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water, and dried over Na2SO4
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Type
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FILTRATION
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Details
|
Filtration and concentration
|
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC=C2C(C=COC2=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |